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Compound of Interest

Compound Name: 3-Acetylisonicotinic acid

Cat. No.: B12445141

Get Quote

Part 1: Chemical Identity & CAS Verification
Accurate identification of this compound is frequently complicated by the existence of multiple

positional isomers (e.g., 2-acetyl-4-carboxylic acid or 3-acetyl-2-carboxylic acid). The specific

regiochemistry—an acetyl group at position 3 and a carboxylic acid at position 4—imparts

unique reactivity, particularly the tendency to cyclize into a lactol form.
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Property Data

Primary Name 3-Acetylpyridine-4-carboxylic acid

Synonyms
3-Acetylisonicotinic acid; 4-Pyridinecarboxylic

acid, 3-acetyl-

CAS Number 1211523-63-5 (Free Acid)

Related CAS
928714-37-8 (Methyl ester); 25028-33-5 (2-

acetyl isomer)

Molecular Formula

C

H

NO

Molecular Weight 165.15 g/mol

SMILES CC(=O)c1c(C(=O)O)ccncc1

Structure
Pyridine ring substituted at C3 (acetyl) and C4

(carboxyl)

The Isomer Challenge
Researchers must distinguish this compound from its isomers, which have vastly different

reactivities.

3-Acetylisonicotinic acid (Target): Precursor to furo[3,4-c]pyridine systems.[1]

2-Acetylisonicotinic acid: Precursor to furo[3,4-b]pyridine systems.

3-Acetylpicolinic acid: Often forms stable zwitterions due to proximity to the ring nitrogen.

Part 2: Synthesis & Production Protocols
The synthesis of 3-acetylpyridine-4-carboxylic acid is non-trivial due to the high reactivity of the

pyridine ring and the potential for decarboxylation. Two primary methodologies are

recommended based on scale and available precursors.
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Method A: Regioselective Grignard Addition (The Anhydride Route)
This is the classical approach for synthesizing ortho-acyl pyridine carboxylic acids. It exploits

the reactivity of 3,4-pyridinedicarboxylic anhydride.

Precursor: 3,4-Pyridinedicarboxylic anhydride (obtained from the diacid via acetic anhydride

dehydration).

Reagent: Methylmagnesium Iodide (MeMgI) or Methylcadmium.

Mechanism: Nucleophilic attack of the methyl group on the anhydride carbonyl.

Critical Insight: Attack at the C3 carbonyl is sterically favored over C4 in some solvent

systems, but mixtures are common. The C4 position is more electron-deficient, but the C3

position is less hindered if the nitrogen is complexed.

Workup: Acid hydrolysis yields the keto-acid.

Method B: Malonate Displacement (The Patent Route)
For higher purity and avoidance of isomer mixtures, a stepwise construction is preferred.

Starting Material: Methyl 3-bromoisonicotinate or similar 3-halo derivative.

Coupling: Stille coupling with tributyl(1-ethoxyvinyl)tin or reaction with a malonate enolate.

Hydrolysis: Acidic hydrolysis unmasks the acetyl group and hydrolyzes the ester.

Experimental Workflow Diagram
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MeMgI / Ether
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Nucleophilic Attack Magnesium Salt
Intermediate H3O+ Quench 3-Acetylpyridine-4-carboxylic acid

(Open Form)
Furo[3,4-c]pyridin-1-one
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Equilibrium
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Click to download full resolution via product page

Caption: Synthesis pathway via Grignard addition to anhydride, highlighting the critical ring-

chain tautomerism equilibrium.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b12445141/docs?utm_src=pdf-body-img#3-acetylpyridine-4-carboxylic-acid-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12445141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Applications in Drug Discovery
The core value of 3-acetylpyridine-4-carboxylic acid lies in its utility as a scaffold for fused

heterocycles.

Naphthyridine Synthesis: Condensation with hydrazines or amines yields substituted 1,6-

naphthyridines, a class of compounds known for antimicrobial and anticancer activity.

Furopyridines: Under dehydrating conditions, the acid cyclizes to form furo[3,4-c]pyridin-

1(3H)-one derivatives. These lactones are potential inhibitors of enzymes requiring a specific

steric pocket.

Bioisosteres: The keto-acid moiety serves as a bioisostere for other ortho-substituted

aromatic acids in fragment-based drug design (FBDD).

Part 4: Analytical Characterization & Safety
CAS Verification Logic
To confirm you have the correct isomer (CAS 1211523-63-5) and not the 2-acetyl isomer (CAS

25028-33-5):

1H NMR (DMSO-d6):

3-Acetyl: Look for a singlet methyl peak at ~2.5-2.6 ppm. The pyridine protons will show a

characteristic splitting pattern for 3,4-substitution (singlet at C2, doublets at C5/C6).

Lactol Evidence: If the spectrum shows a complex multiplet or a shift in the methyl peak,

the compound may be in its cyclic lactol form (hydroxy-lactone). This is normal and

reversible with base.

IR Spectroscopy:

Look for two carbonyl stretches: one for the ketone (~1690 cm⁻¹) and one for the acid

(~1710-1730 cm⁻¹). Broad OH stretch indicates the acid/lactol.

Safety (MSDS Highlights)
Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).
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Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent

degradation or irreversible cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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